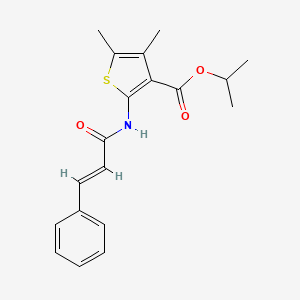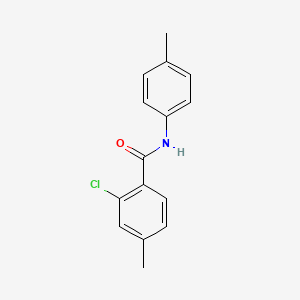![molecular formula C17H17ClN2O3 B5722461 N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide, commonly known as CCI-779, is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of rapamycin, a natural product with immunosuppressive and antifungal properties. CCI-779 has shown promise as an anticancer agent, with several studies reporting its ability to inhibit tumor growth in various cancer types.
作用機序
Further elucidating the molecular mechanisms underlying CCI-779's anticancer effects and exploring its potential as a therapeutic target in other diseases.
4. Formulation development: Developing new formulations of CCI-779 to improve its solubility and stability, and enhance its bioavailability.
5. Clinical trials: Conducting clinical trials to evaluate the safety and efficacy of CCI-779 in different cancer types and patient populations.
実験室実験の利点と制限
One advantage of using CCI-779 in lab experiments is its specificity for mTOR inhibition, which can help researchers study the role of mTOR in cancer development and progression. However, CCI-779 has limitations in terms of its solubility and stability, which can affect its efficacy and bioavailability. Additionally, its mechanism of action may vary depending on the cancer type and cellular context, which can complicate its use in different experimental settings.
将来の方向性
There are several future directions for research on CCI-779, including:
1. Combination therapies: Investigating the potential of combining CCI-779 with other anticancer agents to enhance its efficacy and overcome drug resistance.
2. Biomarker discovery: Identifying biomarkers that can predict response to CCI-779 treatment and guide patient selection.
3.
合成法
CCI-779 is synthesized through a series of chemical reactions, starting with the conversion of rapamycin to a key intermediate, 42-ester. This intermediate is then reacted with 4-chloro-2-methylphenol and acetic anhydride to form the chloro-substituted derivative. The final step involves the reaction of the chloro-substituted derivative with 3-methylbenzenecarboximidamide to yield CCI-779.
科学的研究の応用
CCI-779 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR), a protein kinase that regulates cell growth and proliferation. By inhibiting mTOR, CCI-779 can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
特性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-4-3-5-13(8-11)17(19)20-23-16(21)10-22-15-7-6-14(18)9-12(15)2/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDRKCNKUQBGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(diaminomethylene)carbonohydrazonoyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B5722392.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5722396.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5722400.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5722435.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)



![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-2-naphthylacetamide](/img/structure/B5722459.png)
